molecular formula C21H42N6O5 B12466301 LSKL, Inhibitor of Thrombospondin TSP-1 acetate

LSKL, Inhibitor of Thrombospondin TSP-1 acetate

Cat. No.: B12466301
M. Wt: 458.6 g/mol
InChI Key: YOKXDNNIFSAXBY-UHFFFAOYSA-N
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Description

LSKL (Leu-Ser-Lys-Leu) is a tetrapeptide that competitively inhibits thrombospondin-1 (TSP-1), a matricellular protein critical for activating latent transforming growth factor-beta 1 (TGF-β1). TSP-1 binds to the latent TGF-β1 complex via its KRFK sequence, facilitating the release of active TGF-β1. LSKL mimics the Leu-Ser-Lys-Leu motif in the latency-associated peptide (LAP) of TGF-β1, thereby blocking TSP-1-mediated TGF-β1 activation .

Properties

Molecular Formula

C21H42N6O5

Molecular Weight

458.6 g/mol

IUPAC Name

6-amino-N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanamide

InChI

InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)

InChI Key

YOKXDNNIFSAXBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N

Origin of Product

United States

Preparation Methods

Core Synthesis Protocol

LSKL is synthesized via Fmoc (fluorenylmethoxycarbonyl)-based SPPS, a method widely adopted for its compatibility with acid-labile side-chain protections and high yields. The process involves the following steps:

  • Resin Selection : 2-Chlorotrityl chloride resin (loading capacity: 0.88 mmol/g) is preferred for its stability and efficient cleavage under mild acidic conditions.
  • Amino Acid Coupling :
    • Fmoc-protected amino acids (Leu, Ser, Lys, Leu) are sequentially coupled using (O-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the activating agent.
    • Coupling reactions occur in N,N-dimethylformamide (DMF) at 25°C for 60–90 minutes per residue.
  • Fmoc Deprotection : 20% piperidine in DMF removes Fmoc groups, with deprotection efficiency monitored via UV-vis spectroscopy.

Key Data :

  • Yield after HPLC purification: 52.8%.
  • Purity: >95% (confirmed by reverse-phase HPLC).

Microwave-Assisted SPPS Optimization

Recent advancements employ microwave (MW)-assisted SPPS to accelerate coupling cycles and reduce racemization:

  • Conditions : 50 W power, 75°C, 5-minute cycles.
  • Solvent System : Aqueous DMF (1:4 v/v) minimizes O-acylation of Ser hydroxyl groups.
  • Coupling Agent : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) ensures >98% coupling efficiency without side reactions.

Advantages :

  • Synthesis time reduced by 40% compared to conventional SPPS.
  • No detectable racemization (validated by chiral HPLC).

Side-Chain Deprotection and Cleavage

Global Deprotection

Post-synthesis, side-chain protections (e.g., tert-butyl for Ser, Boc for Lys) are removed using trifluoroacetic acid (TFA)-based cocktails:

  • Cleavage Reagent : TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v).
  • Duration : 2 hours at 25°C.

Resin Cleavage

LSKL is cleaved from the resin using a mild acetic acid solution (10% v/v in DCM), preserving peptide integrity.

Purification and Characterization

Reverse-Phase HPLC

  • Column : C18 (250 × 4.6 mm, 5 μm).
  • Mobile Phase : Gradient of 0.1% TFA in H2O (A) and 0.1% TFA in acetonitrile (B).
  • Elution Profile : 5–40% B over 30 minutes.

Typical Retention Time : 12.8 minutes.

Mass Spectrometry

  • ESI-MS : m/z = 460.3135 (calculated for C21H42N6O5: 460.3130).
  • MALDI-TOF : [M+H]+ at 459.6 Da.

Acetate Salt Formation

LSKL is converted to its acetate salt to enhance solubility and stability:

  • Ion Exchange : Crude peptide is dissolved in 0.1 M acetic acid and lyophilized.
  • Final Form : White lyophilized powder with ≥98% purity.

Storage : -20°C in anhydrous DMSO (40.05 mM stock solution).

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (600 MHz, DMSO-d6) : δ 8.68 (s, 1H), 4.44–4.38 (m, 1H), 3.82 (d, J = 8.1 Hz, 1H).
  • 13C NMR : Confirms backbone connectivity and absence of epimerization.

Biological Activity Assays

  • TGF-β Inhibition : IC50 = 8 nM (cell-based luciferase reporter assay).
  • In Vivo Efficacy : 30 mg/kg intraperitoneal dose reduces hepatic fibrosis in murine models.

Challenges and Mitigation Strategies

Challenge Solution
Low Solubility Acetate salt formulation improves aqueous solubility to 218.05 mM in DMSO.
Racemization Microwave-assisted SPPS reduces racemization to <1%.
Scale-Up Variability Automated synthesizers (e.g., Applied Biosystems 430A) ensure batch consistency.

Applications in Biomedical Research

Fibrosis Studies

  • Hepatic Fibrosis : LSKL (30 mg/kg) attenuates Smad2 phosphorylation and accelerates hepatocyte regeneration in 70% hepatectomy models.
  • Subarachnoid Fibrosis : Intraperitoneal LSKL (1 mg/kg) reduces TGF-β1 activation by 60% in rat CSF.

Formulation Protocols

  • In Vivo Administration : Dissolved in normal saline (6 mL/kg) for intraperitoneal injection.
  • Stability : Stable for 1 year at -80°C in lyophilized form.

Chemical Reactions Analysis

Types of Reactions

LSKL, Inhibitor of Thrombospondin TSP-1 acetate, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

    Coupling Reagents: DIC, HOBt

    Deprotection Reagents: TFA

    Cleavage Reagents: TFA, scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT)

Major Products Formed

The major product formed is the tetrapeptide this compound, with a molecular weight of 458.6 g/mol .

Scientific Research Applications

Scientific Applications of LSKL Peptide as a Thrombospondin-1 (TSP-1) Inhibitor

LSKL (Leucine-Serine-Lysine-Leucine) peptide is a competitive antagonist of thrombospondin-1 (TSP-1) . It inhibits TSP-1 binding to latency-associated peptide (LAP), thus preventing the activation of transforming growth factor-β (TGF-β) .

Research Applications and Findings

  • Liver Regeneration: LSKL peptide accelerates liver regeneration after partial hepatectomy in mice by inhibiting local TGF-β–Smad signal activation through its effect on TSP-1 .
  • Subarachnoid Fibrosis and Hydrocephalus: LSKL peptide can cross the blood-brain barrier and protect against subarachnoid fibrosis. It also attenuates ventriculomegaly and effectively suppresses the development of chronic hydrocephalus in rat models of subarachnoid hemorrhage (SAH) . LSKL peptide ameliorates long-term neurocognitive deficits following SAH . The protective effects of LSKL are achieved via inhibition of TGF-β1 activation and downstream Smad2/3 signaling without affecting TSP1 expression .
  • Fibrotic Diabetic Complications: LSKL was effective in rat and mouse models of fibrotic diabetic complications .
  • Hypertrophic Scarring: LSKL peptide inhibits the overexpression of extracellular matrix and contractile ability of hypertrophic scar fibroblasts .
  • Angiogenesis: LSKL treatment reduces the expression of TGF-β2 and phospho-SMAD2 and significantly improves angiogenesis .

Data Summary

ApplicationDescriptionResults
Liver RegenerationExamined the effect of LSKL on liver regeneration after partial hepatectomy in mice.LSKL accelerated liver regeneration by inhibiting local TGF-β–Smad signal activation through its effect on TSP-1 .
Subarachnoid Fibrosis/HydrocephalusEvaluated the impact of LSKL on subarachnoid fibrosis and hydrocephalus in a rat model of SAH.LSKL reduced the lateral ventricular index (an indicator of ventriculomegaly), inhibited TGF-β1 signaling, and ameliorated long-term neurocognitive deficits .
Hypertrophic ScarringTested the potential of LSKL peptide as a novel hypertrophic scar treatment.LSKL inhibited the overexpression of extracellular matrix and contractile ability of hypertrophic scar fibroblasts .
AngiogenesisDetermined the effects of LSKL on angiogenesis.LSKL treatment reduced the expression of TGF-β2 and phospho-SMAD2 and significantly improved angiogenesis .

Limitations

Mechanism of Action

LSKL, Inhibitor of Thrombospondin TSP-1 acetate, exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its fibrotic effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrotic conditions .

Comparison with Similar Compounds

Mechanism of Action :

  • LSKL disrupts the TSP-1/LAP interaction, preventing TGF-β1 activation without altering TSP-1 expression levels .
  • This inhibition reduces downstream TGF-β/Smad signaling, which is implicated in fibrosis, inflammation, and cell proliferation suppression .

Below is a detailed comparison of LSKL with other compounds targeting TSP-1 or TGF-β1 activation pathways.

Table 1: Comparative Analysis of LSKL and Related Compounds
Compound Structure/Class Mechanism of Action Key Findings Applications References
LSKL Tetrapeptide (Leu-Ser-Lys-Leu) Competes with LAP for TSP-1 binding, inhibiting TGF-β1 activation. - No reduction in TSP-1 expression .
- Accelerates liver regeneration (70% hepatectomy model) .
- Reduces brain hydrocephalus incidence from 45% to 10% in SAH models .
Liver regeneration, epilepsy, cancer, renal injury
SRI31277 Tripeptide Blocks TSP-1/TGF-β1 interaction. Preclinical efficacy in cardiovascular and fibrotic diseases. Cardiovascular diseases, fibrosis
TSP-1 Antisense Oligonucleotides Nucleic acid-based Reduces TSP-1 expression. Prevents renal fibrosis in glomerulonephritis models. Renal fibrosis
SLLK (Scrambled Peptide) Tetrapeptide (Scrambled LSKL sequence) Negative control for LSKL. No inhibition of TGF-β1 activation or downstream effects . Experimental controls
Anti-CD47 Antibodies (e.g., B6H12) Monoclonal antibody Blocks CD47/TSP-1 interaction, reducing TGF-β1 and VEGF signaling. Reduces vascular inflammation and plaque instability in atherosclerosis models. Atherosclerosis
PPADS/Reactive Blue-2 P2/P2Y4 receptor antagonists Indirectly inhibits TSP-1/TGF-β1 by blocking purinergic signaling. Attenuates blood-brain barrier damage and seizures in epilepsy models . Neurological disorders
Key Differentiators :

Mechanistic Specificity :

  • LSKL directly targets the TSP-1/LAP interaction, whereas antisense oligonucleotides reduce TSP-1 expression .
  • Anti-CD47 antibodies act upstream by disrupting TSP-1’s binding partner CD47, affecting both TGF-β1 and VEGF pathways .

Efficacy in Disease Models :

  • LSKL uniquely accelerates liver regeneration without altering TSP-1 levels, making it safer for transient use .
  • In contrast, TSP-1 antisense oligonucleotides show long-term benefits in fibrosis but require sustained administration .

Clinical Versatility: LSKL crosses the blood-brain barrier, enabling applications in neurological disorders like epilepsy and subarachnoid hemorrhage .

PPADS/Reactive Blue-2 may cause off-target effects due to broader purinergic receptor inhibition .

Contradictions and Limitations :
  • SRI31277 and antisense oligonucleotides show broader TGF-β pathway modulation but lack the transient, targeted action of LSKL .

Biological Activity

Thrombospondin-1 (TSP-1) is a matricellular protein that plays a critical role in various biological processes, including cell adhesion, migration, and proliferation. It is particularly known for its involvement in the activation of latent transforming growth factor-beta (TGF-β), which is a potent inhibitor of cell growth and regeneration. The LSKL peptide, comprising the amino acids leucine, serine, lysine, and leucine, has been identified as an effective inhibitor of TSP-1-mediated TGF-β activation. This article reviews the biological activity of LSKL, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

LSKL functions primarily by binding to TSP-1 and preventing its interaction with the latency-associated peptide (LAP) that holds TGF-β in an inactive form. This inhibition prevents the conversion of latent TGF-β to its active form, thereby mitigating its inhibitory effects on cellular processes such as proliferation and differentiation. The critical interactions involved in this process are illustrated in the following table:

Component Role
TSP-1 Binds to LAP to activate TGF-β
LAP Holds TGF-β in an inactive form
LSKL Competes with TSP-1 for LAP binding

Liver Regeneration Studies

One significant study explored the effects of LSKL on liver regeneration post-hepatectomy in mice. The study demonstrated that administration of LSKL significantly accelerated hepatocyte proliferation by inhibiting TSP-1-mediated activation of TGF-β. Key findings included:

  • Accelerated S-phase Entry : Mice treated with LSKL showed enhanced entry into the S-phase of the cell cycle at 24 and 48 hours post-surgery.
  • Improved Recovery : There was a notable improvement in liver mass recovery and overall body weight compared to control groups receiving saline.
  • Safety Profile : Histological examinations revealed no significant adverse effects from LSKL treatment .

Podocyte Protection Studies

In another study focused on diabetic kidney disease (DKD), LSKL was used to assess its protective effects against high glucose-induced podocyte injury. The results indicated that:

  • Inhibition of Injury : LSKL significantly reduced podocyte apoptosis and phenotypic alterations induced by high glucose levels.
  • Mechanistic Insight : The protective effects were attributed to the modulation of the TSP-1/TGF-β signaling pathway .

Case Studies and Clinical Implications

Clinical studies have highlighted the potential of using LSKL to mitigate liver dysfunction following surgical procedures. For instance:

  • In patients undergoing hepatectomy, elevated plasma levels of TSP-1 were correlated with postoperative liver dysfunction. Administration of LSKL could potentially counteract these effects by inhibiting TSP-1 activity, thus promoting better surgical outcomes .

Comparative Analysis of Related Compounds

To further understand the efficacy of LSKL, it is beneficial to compare it with other inhibitors targeting TGF-β activation:

Compound Mechanism Potency (pIC50) Half-life
LSKL Inhibits TSP-1 binding to LAP~8 nMShort
Compound 1 (SRI-31277) Derived from LSKL; enhanced properties~8 nMImproved

Q & A

Q. What is the molecular mechanism by which LSKL inhibits TSP-1-mediated TGF-β1 activation?

LSKL, a tetrapeptide (Leu-Ser-Lys-Leu), competitively binds to the latency-associated peptide (LAP) of TGF-β1, preventing TSP-1 from interacting with LAP and releasing active TGF-β1. Structural studies reveal that LSKL forms three salt bridges and two hydrogen bonds with ADAMTS1's KTFR sequence, stabilizing its inhibitory interaction . This blockade reduces TGF-β1/Smad2/3 signaling, which is critical in fibrosis and tissue repair pathways .

Q. How should LSKL be reconstituted and stored for in vitro and in vivo studies?

LSKL is soluble in water or DMSO (up to 40.05 mM). For long-term storage, lyophilized powder should be kept at -20°C (stable for ≥2 years). Reconstituted solutions in DMSO should be aliquoted and stored at -80°C (stable for 1 year). Avoid freeze-thaw cycles to maintain peptide integrity .

Q. What experimental models are suitable for studying LSKL's antifibrotic effects?

Key models include:

  • Hepatic fibrosis : 70% partial hepatectomy in mice, where LSKL (1–30 mg/kg, i.p.) accelerates hepatocyte proliferation by inhibiting TGF-β/Smad2 phosphorylation .
  • Renal fibrosis : Unilateral ureteral obstruction (UUO) models, where LSKL reduces interstitial fibrosis by lowering TGF-β1 activity .
  • Subarachnoid fibrosis : Rat models of subarachnoid hemorrhage, where LSKL attenuates hydrocephalus by suppressing TGF-β1/Smad2/3 signaling .

Advanced Research Questions

Q. How does LSKL's inhibition of TSP-1 affect conflicting outcomes in liver regeneration vs. fibrosis?

While LSKL accelerates liver regeneration post-hepatectomy by suppressing TGF-β1/Smad2 activity , it concurrently mitigates fibrosis by reducing collagen deposition and TGF-β1-driven myofibroblast activation . The dual role hinges on context-dependent TGF-β1 signaling: regenerative pathways prioritize hepatocyte proliferation, whereas fibrotic pathways involve sustained stromal activation. Dose optimization (e.g., 30 mg/kg in mice) is critical to balance these effects .

Q. What explains the discrepancy in plasma TSP-1 levels between clinical and preclinical studies?

In murine hepatectomy models, LSKL reduces plasma TSP-1 levels, correlating with improved liver regeneration . However, clinically, elevated TSP-1 in liver dysfunction patients may reflect compensatory mechanisms or delayed clearance . Researchers should contextualize TSP-1 measurements with biomarkers like ALT and bilirubin, which show stronger associations with postoperative liver injury in humans .

Q. What methodologies validate LSKL's blood-brain barrier (BBB) permeability in neuroinflammatory models?

LSKL's BBB penetration is demonstrated in rat subarachnoid hemorrhage models using:

  • Immunohistochemistry : Detection of pSmad2/3 in brain tissues post-LSKL administration .
  • Behavioral assays : Improved neurocognitive outcomes (e.g., Morris water maze) after LSKL treatment .
  • Pharmacokinetic profiling : Radiolabeled LSKL tracking in cerebrospinal fluid .

Q. How can researchers address the lack of functional correlation between accelerated liver regeneration and biochemical markers in LSKL-treated models?

Despite LSKL enhancing hepatocyte S-phase entry and liver mass recovery, biochemical markers (e.g., AST, ALT) may not reflect functional improvement due to asynchronous regeneration phases. Combine proliferation markers (Ki-67, PCNA) with functional assays (albumin synthesis, cytochrome P450 activity) to assess regenerative quality .

Methodological Considerations

Q. What controls are essential for LSKL studies to ensure specificity?

  • Scrambled peptide controls (e.g., SLLK) to rule out off-target effects .
  • TSP-1 knockout models to confirm LSKL's mechanism of action .
  • Dose-response curves (1–100 mg/kg) to identify therapeutic windows without adverse effects .

Q. How should TGF-β1 activity be quantified in LSKL-treated systems?

Use dual-reporter assays (e.g., luciferase under TGF-β-responsive promoters) or ELISAs for active TGF-β1. Complement with Western blotting for Smad2/3 phosphorylation and qPCR for TGF-β target genes (e.g., COL1A1, PAI-1) .

Q. What statistical approaches resolve variability in LSKL's efficacy across fibrosis models?

Apply mixed-effects models to account for inter-study heterogeneity (e.g., fibrosis etiology, species differences). Meta-analyses of published data (e.g., liver vs. kidney fibrosis outcomes) can identify conserved pathways or context-specific modifiers .

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